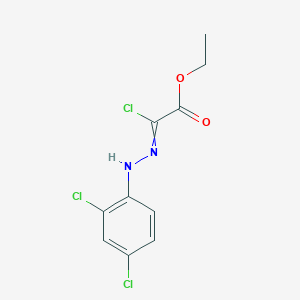
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate
Übersicht
Beschreibung
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate is an organic compound with the chemical formula C10H9Cl3N2O2. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .
Vorbereitungsmethoden
The synthesis of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate involves a two-step process:
Formation of (2,4-dichlorophenyl)hydrazine: This is achieved by reacting 2,4-dichlorobenzoic acid with hydrazine under alkaline conditions.
Reaction with ethyl chloroacetate: The resulting (2,4-dichlorophenyl)hydrazine is then reacted with ethyl chloroacetate under appropriate conditions to yield ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate.
Analyse Chemischer Reaktionen
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology and Medicine:
Wirkmechanismus
The exact mechanism of action of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate is not well-documented. it is believed to exert its effects through interactions with cellular components, leading to disruption of cellular processes. The molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds such as:
Mefenpyr-Diethyl: Another hydrazono compound with similar structural features.
Acetic acid, chloro[(2,4-dichlorophenyl)hydrazono]-, ethyl ester: A compound with a similar chemical structure and properties.
These compounds share similar chemical properties but may differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C10H9Cl3N2O2 |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3 |
InChI-Schlüssel |
MTWAKBYVMJYUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














